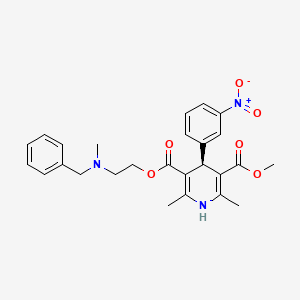
(S)-Nicardipine
Cat. No. B1233434
Key on ui cas rn:
76093-36-2
M. Wt: 479.5 g/mol
InChI Key: ZBBHBTPTTSWHBA-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04983395
Procedure details


An L1 laminate is prepared as described in Example 1 using a polyisobutylene (PIB) adhesive in place of the silicone adhesive and a Daubert C-150 release liner in place of the Akrosil Biorelease release liner. A nicardipine-enhancer gel formulation is prepared by mixing adequate quantities of nicardipine HCl and Klucel HF® with a 65%/10%/20%/5% (volume percent) mixture of ethanol/ water/glycerine/glycerol monooleate to provide a final gel with a nicardipine concentration of 150 mg/cc and a Klucel level of 1.5% (wt/wt). A nicardipine transdermal system is then prepared as described in Example 1 using the nicardipine-enhancer gel formulation.
[Compound]
Name
polyisobutylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][CH2:12][CH2:13][N:14]([CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH3:15])=[O:10])[CH:4]([C:23]2[CH:24]=[CH:25][CH:26]=[C:27]([N+:29]([O-:31])=[O:30])[CH:28]=2)[C:3]=1[C:32]([O:34][CH3:35])=[O:33].Cl.C(O)C.O.OCC(CO)O.C(OCC(CO)O)(=O)CCCCCCC/C=C\CCCCCCCC>>[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][CH2:12][CH2:13][N:14]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH3:15])=[O:10])[CH:4]([C:23]2[CH:24]=[CH:25][CH:26]=[C:27]([N+:29]([O-:31])=[O:30])[CH:28]=2)[C:3]=1[C:32]([O:34][CH3:35])=[O:33] |f:0.1,2.3.4.5|
|
Inputs


Step One
[Compound]
|
Name
|
polyisobutylene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
silicone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC.Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O.O.OCC(O)CO.C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An L1 laminate is prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A nicardipine-enhancer gel formulation is prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04983395
Procedure details


An L1 laminate is prepared as described in Example 1 using a polyisobutylene (PIB) adhesive in place of the silicone adhesive and a Daubert C-150 release liner in place of the Akrosil Biorelease release liner. A nicardipine-enhancer gel formulation is prepared by mixing adequate quantities of nicardipine HCl and Klucel HF® with a 65%/10%/20%/5% (volume percent) mixture of ethanol/ water/glycerine/glycerol monooleate to provide a final gel with a nicardipine concentration of 150 mg/cc and a Klucel level of 1.5% (wt/wt). A nicardipine transdermal system is then prepared as described in Example 1 using the nicardipine-enhancer gel formulation.
[Compound]
Name
polyisobutylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][CH2:12][CH2:13][N:14]([CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH3:15])=[O:10])[CH:4]([C:23]2[CH:24]=[CH:25][CH:26]=[C:27]([N+:29]([O-:31])=[O:30])[CH:28]=2)[C:3]=1[C:32]([O:34][CH3:35])=[O:33].Cl.C(O)C.O.OCC(CO)O.C(OCC(CO)O)(=O)CCCCCCC/C=C\CCCCCCCC>>[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][CH2:12][CH2:13][N:14]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH3:15])=[O:10])[CH:4]([C:23]2[CH:24]=[CH:25][CH:26]=[C:27]([N+:29]([O-:31])=[O:30])[CH:28]=2)[C:3]=1[C:32]([O:34][CH3:35])=[O:33] |f:0.1,2.3.4.5|
|
Inputs


Step One
[Compound]
|
Name
|
polyisobutylene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
silicone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC.Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O.O.OCC(O)CO.C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An L1 laminate is prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A nicardipine-enhancer gel formulation is prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
